3-Nitrophthalic anhydride

Catalog No.
S565647
CAS No.
641-70-3
M.F
C8H3NO5
M. Wt
193.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrophthalic anhydride

CAS Number

641-70-3

Product Name

3-Nitrophthalic anhydride

IUPAC Name

4-nitro-2-benzofuran-1,3-dione

Molecular Formula

C8H3NO5

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H

InChI Key

ROFZMKDROVBLNY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O

Synonyms

4-Nitro-1,3-isobenzofurandione; 3-Nitrophthalic Acid Anhydride; 4-Nitro-2-benzofuran-1,3-dione; 4-Nitroisobenzofuran-1,3-dione; NSC 27006; NSC 4134;

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O

Specific Scientific Field: Organic Chemistry

Summary:

3-Nitrophthalic anhydride: (CAS 641-70-3) is an organic compound with the molecular formula C₈H₃NO₅. It appears as a yellow to beige crystalline powder and has a melting point of 160°C to 165°C . This compound finds applications in various scientific fields, and I’ll explore six of them below.

3-Nitrophthalic anhydride (CAS number: 641-70-3) is an organic compound derived from phthalic anhydride by replacing a hydrogen atom on the third carbon ring with a nitro group (NO2) []. It is an intermediate used in the synthesis of various organic molecules, particularly in the development of pharmaceuticals [].


Molecular Structure Analysis

The key feature of 3-nitrophthalic anhydride is its cyclic structure. It consists of a six-membered aromatic ring with an anhydride functional group (C-O-O-C) attached at positions 1 and 2. The nitro group is positioned at the third carbon (C-3) of the ring []. This structure gives the molecule several notable aspects:

  • Aromatic character: The six-membered ring with alternating single and double bonds exhibits aromaticity, making it stable and resistant to many reactions.
  • Electrophilic character: The electron-withdrawing nature of the nitro group pulls electron density away from the ring, making it slightly electrophilic, particularly at the C-4 and C-5 positions.
  • Reactivity of the anhydride group: The anhydride group is highly reactive due to the strained nature of the C-O-C bond. This reactivity allows it to participate in various condensation reactions.

Chemical Reactions Analysis

3-Nitrophthalic anhydride is involved in several chemical reactions, including:

  • Synthesis: It can be synthesized through the nitration of phthalic anhydride with concentrated nitric acid under controlled conditions [].

Balanced chemical equationC6H4O3 (phthalic anhydride) + HNO3 (nitric acid) -> C8H3NO5 (3-nitrophthalic anhydride) + H2O (water)

  • Condensation reactions

    The anhydride group reacts with various nucleophiles (compounds with electron-donating groups) to form new carbon-carbon bonds. For example, it can react with diamines to form imides [].

  • Hydrolysis

    Under acidic or basic conditions, 3-nitrophthalic anhydride can hydrolyze to form 3-nitrophthalic acid.

Balanced chemical equationC8H3NO5 (3-nitrophthalic anhydride) + H2O (water) -> C8H5NO6 (3-nitrophthalic acid)


Physical And Chemical Properties Analysis

  • Melting point: 216-218 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like acetone, ethanol, and dimethylformamide []
  • Stability: Stable under normal storage conditions. Decomposes upon heating. []

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

641-70-3

Wikipedia

3-Nitrophthalic anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 4-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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